Neu5Ac alpha(2-6) N-Glycan
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Overview
Description
Neu5Ac alpha(2-6) N-Glycan, also known as N-acetylneuraminic acid alpha(2-6) N-Glycan, is a complex carbohydrate structure found in glycoproteins and glycolipids. It is a type of sialic acid, which is a family of nine-carbon acidic monosaccharides typically found at the terminal position of glycan chains. This compound plays a crucial role in various biological processes, including cell-cell communication, immune response, and pathogen recognition .
Mechanism of Action
Biochemical Pathways
- Twenty Golgi-localized sialyltransferases (STs) catalyze the synthesis of sialylated glycans on proteins and lipids. These STs add sialic acid (Sia) to N-glycans . Neu5Ac biosynthesis occurs in the Golgi, where STs maintain their localization and recognize specific substrates.
Pharmacokinetics
- Neu5Ac alpha(2-6) N-Glycan is absorbed through the gastrointestinal tract. It circulates in the bloodstream, interacting with various tissues. Enzymatic conversion leads to N-glycolylglucosamine-6-phosphate (GlcNGc-6P) via N-glycolylmannosamine (ManNGc) and GlcNGc . Neu5Ac is excreted primarily in urine.
Result of Action
- Sialylation affects protein conformation, stability, and function. For example, this compound on β1-integrin influences cancer cell survival and drug resistance. This compound impacts immune cell recognition, inflammation, and metastasis .
Biochemical Analysis
Biochemical Properties
Neu5Ac alpha(2-6) N-Glycan also interacts with sialic acid-binding immunoglobulin-type lectins (Siglecs), which are a family of cell surface receptors that recognize sialylated glycans. These interactions play a crucial role in modulating immune responses and cell signaling pathways. Additionally, this compound is involved in the recognition and binding of pathogens, such as viruses and bacteria, which use sialylated glycans as receptors for entry into host cells .
Cellular Effects
In immune cells, this compound plays a role in regulating immune responses by interacting with Siglecs. These interactions can modulate the activation and inhibition of immune cells, affecting processes such as inflammation and immune tolerance. Additionally, this compound is involved in the regulation of cell adhesion and migration, which are critical for processes such as wound healing and cancer metastasis .
Molecular Mechanism
This compound can also influence enzyme activity by acting as a substrate or inhibitor. For instance, the presence of this compound on glycoproteins can affect the activity of glycosidases and glycosyltransferases, which are enzymes involved in the modification and processing of glycans. These interactions can lead to changes in the structure and function of glycoproteins, ultimately impacting cellular processes .
Temporal Effects in Laboratory Settings
Long-term studies have shown that the presence of this compound can have lasting effects on cellular function. For example, the continuous expression of this compound on the cell surface can lead to sustained changes in cell signaling and gene expression, which can impact processes such as cell growth and differentiation. Additionally, the degradation of this compound over time can result in the loss of its functional effects, highlighting the importance of glycan stability in maintaining cellular functions .
Dosage Effects in Animal Models
In animal models, the administration of this compound has been shown to modulate immune responses by affecting the activation and inhibition of immune cells. For example, low doses of this compound can enhance the activation of T cells and promote the production of cytokines, while high doses can lead to the suppression of immune responses and increased inflammation. These dosage-dependent effects highlight the importance of carefully regulating the levels of this compound in therapeutic applications .
Metabolic Pathways
The degradation of this compound involves the cleavage of the Neu5Ac residue by sialidases, which are enzymes that remove sialic acids from glycans. This degradation process can regulate the levels of this compound in cells and tissues, impacting cellular functions and metabolic flux. Additionally, this compound can influence the levels of other metabolites by modulating the activity of enzymes involved in glycan metabolism .
Transport and Distribution
Once at the cell surface, this compound can interact with cell surface receptors, such as Siglecs, and participate in cell-cell communication and signaling. Additionally, this compound can be internalized by endocytosis and transported to various intracellular compartments, where it can be degraded or recycled. The distribution of this compound within tissues is also influenced by its interactions with binding proteins and transporters, which can affect its localization and accumulation .
Subcellular Localization
The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the addition of Neu5Ac to the glycan structure by ST6Gal1 occurs in the Golgi apparatus, and the modified glycoproteins are then transported to the cell surface. Additionally, the internalization of this compound by endocytosis can lead to its localization in endosomes and lysosomes, where it can be degraded or recycled .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Ac alpha(2-6) N-Glycan involves multiple steps, including the preparation of the sialic acid precursor and its subsequent attachment to the glycan structure. One common method involves the use of sialyltransferases, which are enzymes that catalyze the transfer of sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid (CMP-Sia), to suitable acceptors . The reaction conditions typically include a buffered solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the desired glycan structure. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Neu5Ac alpha(2-6) N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can be used for various scientific and industrial applications .
Scientific Research Applications
Neu5Ac alpha(2-6) N-Glycan has numerous scientific research applications across various fields:
Chemistry: It is used in the study of glycosylation processes and the development of glycan-based materials.
Biology: It plays a role in cell signaling, immune response, and pathogen recognition.
Medicine: It is involved in the development of therapeutic glycoproteins and vaccines.
Industry: It is used in the production of biopharmaceuticals and as a component in diagnostic assays.
Comparison with Similar Compounds
Neu5Ac alpha(2-6) N-Glycan is unique compared to other similar compounds due to its specific linkage and structural features. Similar compounds include:
Neu5Ac alpha(2-3) N-Glycan: Differing in the linkage position, which affects its biological activity and receptor interactions.
Neu5Gc alpha(2-6) N-Glycan: Contains a different sialic acid (N-glycolylneuraminic acid) and has distinct immunological properties.
This compound’s unique alpha(2-6) linkage makes it particularly important in specific biological contexts, such as human immune response and pathogen recognition .
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H138N6O62/c1-21(100)85-27(9-91)46(111)64(32(110)12-94)144-73-43(88-24(4)103)54(119)67(37(17-99)138-73)147-78-63(128)70(148-80-72(60(125)50(115)34(14-96)137-80)150-75-45(90-26(6)105)56(121)66(36(16-98)140-75)146-77-62(127)58(123)52(117)40(143-77)20-135-84(82(131)132)8-29(107)42(87-23(3)102)69(152-84)48(113)31(109)11-93)53(118)38(141-78)18-133-79-71(59(124)49(114)33(13-95)136-79)149-74-44(89-25(5)104)55(120)65(35(15-97)139-74)145-76-61(126)57(122)51(116)39(142-76)19-134-83(81(129)130)7-28(106)41(86-22(2)101)68(151-83)47(112)30(108)10-92/h9,27-80,92-99,106-128H,7-8,10-20H2,1-6H3,(H,85,100)(H,86,101)(H,87,102)(H,88,103)(H,89,104)(H,90,105)(H,129,130)(H,131,132)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDFCLKLQVGTB-YEUWVLACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H138N6O62 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2224.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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